molecular formula C12H14N2O4 B2846831 Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate CAS No. 259269-68-6

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate

Cat. No. B2846831
CAS RN: 259269-68-6
M. Wt: 250.254
InChI Key: LTXIKDOJJNDAEZ-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate” is a compound used for scientific research . It is also known by registry numbers ZINC000000150207, ZINC000052507576 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 5-nitro-2-(1-pyrrolidinyl)benzoate”. The InChI code is "1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3" .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Its molecular weight is 250.25 .

Scientific Research Applications

Synthesis and Chemical Studies

Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate and its derivatives are primarily used in the synthesis of complex organic compounds. For example, it has been involved in studies for the synthesis of dihydropyridine derivatives, demonstrating the utility of these compounds in probing L-type Ca2+ channel structure and function due to their agonistic and antagonistic properties on calcium channels (Visentin et al., 1999). Moreover, the compound has shown promise in the synthesis of pyrroles, important intermediates in the production of porphyrins and related compounds, through base-catalyzed condensation reactions (Lash et al., 1994).

Catalysis and Organic Reactions

In catalysis, this compound derivatives have been utilized as substrates or intermediates in various organic reactions. For example, they have been employed in asymmetric organocatalyst-mediated conjugate addition reactions, which are essential for the synthesis of enantioselective compounds (Mitchell et al., 2006). Similarly, the derivatives of this compound have been used in microwave-assisted domino synthesis of polysubstituted 4H-pyran derivatives, showcasing their potential in creating compounds with possible anticancer activity (Hadiyal et al., 2020).

Materials Science

In the realm of materials science, derivatives of this compound have been explored for their electrochromic properties. A study by Almeida et al. (2017) discussed the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye, highlighting the potential application of these materials in pH sensors (Almeida et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335. The precautionary statements are P271;P261;P280 .

properties

IUPAC Name

methyl 5-nitro-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXIKDOJJNDAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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